

Application Notes and Protocols for the Synthesis of Non-Proteinogenic Amino Acids

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Compound of Interest

Compound Name: 5,6-Diphenylmorpholin-2-one

Cat. No.: B095585

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A Note on the Chiral Auxiliary **5,6-diphenylmorpholin-2-one**: Extensive literature searches did not yield specific methods or protocols for the use of **5,6-diphenylmorpholin-2-one** as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic amino acids. This suggests that its application for this purpose is not widely documented in published scientific literature.

However, the underlying principle of using a chiral scaffold to direct the stereoselective alkylation of a glycine enolate is a well-established and powerful strategy. A leading and thoroughly documented method that accomplishes this goal utilizes chiral Nickel(II) complexes of glycine Schiff bases. These complexes serve as versatile, nucleophilic glycine equivalents, enabling the synthesis of a wide array of α -amino acids in high yield and with excellent stereocontrol.

This document provides detailed application notes and protocols for this robust and widely adopted alternative methodology.

Asymmetric Synthesis of α -Amino Acids via Alkylation of a Chiral Nickel(II) Glycine Complex

Introduction

The asymmetric synthesis of non-proteinogenic α -amino acids is of significant interest in medicinal chemistry and drug development, as these compounds are key components of peptidomimetics, enzyme inhibitors, and other bioactive molecules. One of the most reliable methods for their preparation is the diastereoselective alkylation of a chiral glycine equivalent.

The use of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylpropyl)amino]benzophenone (BPBP), provides a powerful platform for this transformation.^{[1][2]}

The square-planar Ni(II) complex forms a rigid structure that effectively shields one face of the glycine-derived enolate. This steric hindrance directs incoming electrophiles to the less hindered face, resulting in a highly diastereoselective alkylation.^[1] Subsequent hydrolysis of the alkylated complex yields the desired non-proteinogenic amino acid in high enantiomeric purity and allows for the recovery of the chiral auxiliary.^[2]

Data Presentation: Diastereoselective Alkylation of Ni(II)-Glycine Complex

The following table summarizes the representative yields and optical purities achieved in the synthesis of various (S)- α -amino acids via the alkylation of the Ni(II) complex of the Schiff base derived from (S)-BPBP and glycine.

Entry	Electrophile (R-X)	Product (S)-Amino Acid	Yield (%)	Optical Yield (%)*
1	CH ₃ I	Alanine	70-85	88
2	CH ₃ CH ₂ CH ₂ Br	Norvaline	75-90	90
3	(CH ₃) ₂ CHCH ₂ Br	Leucine	80-95	92
4	PhCH ₂ Br	Phenylalanine	85-98	90
5	Indol-3-ylmethyl bromide	Tryptophan	70-85	85
6	CH ₃ CH ₂ CH(CH ₃)Br	Isoleucine	65-80	70
7	3,4-(CH ₃ O) ₂ C ₆ H ₃ CH ₂ Br	3,4-Dimethoxyphenyl alanine	80-95	92

*Data adapted from Belokon, Y. N., et al., J. Chem. Soc., Perkin Trans. 1, 1988, (2), 305-312.

[2] Optical yield is a measure of the enantiomeric excess.

Experimental Protocols

Protocol 1: Preparation of the Chiral Ni(II)-Glycine Complex

This protocol describes the formation of the key chiral glycine equivalent from glycine, the chiral ligand (S)-BPBP, and a nickel(II) salt.

Materials:

- Glycine
- (S)-2-[N-(N'-benzylpropyl)amino]benzophenone ((S)-BPBP)
- Nickel(II) Nitrate Hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Sodium Hydroxide (NaOH)
- Methanol (MeOH)
- Dichloromethane (DCM)

Procedure:

- A solution of NaOH (2.0 eq) in MeOH is added to a suspension of glycine (2.0 eq) in MeOH. The mixture is stirred until the glycine dissolves.
- (S)-BPBP (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
- A solution of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ (1.0 eq) in MeOH is added dropwise to the reaction mixture.
- The resulting deep red solution is stirred at 50°C for 1 hour.
- The solvent is removed under reduced pressure.

- The residue is dissolved in DCM and washed with water.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the red-colored Ni(II)-glycine complex, which can be used in the next step without further purification.

Protocol 2: General Procedure for Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of the Ni(II)-glycine complex with an alkyl halide.

Materials:

- Ni(II)-Glycine Complex (from Protocol 1)
- Alkyl Halide (e.g., Benzyl Bromide) (1.5 - 2.0 eq)
- Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), finely powdered (5.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- The Ni(II)-glycine complex (1.0 eq) is dissolved in anhydrous DMF.
- Finely powdered solid NaOH or KOH (5.0 eq) is added to the solution.
- The alkyl halide (1.5 - 2.0 eq) is added, and the mixture is stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 6 hours.
- Upon completion, the reaction mixture is diluted with DCM and washed several times with water to remove DMF and inorganic salts.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The resulting crude product is a mixture of diastereomeric alkylated complexes. The major diastereomer can often be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis and Isolation of the α -Amino Acid

This protocol describes the cleavage of the alkylated complex to release the free amino acid and recover the chiral ligand.

Materials:

- Alkylated Ni(II) Complex (from Protocol 2)
- 6M Hydrochloric Acid (HCl)
- Diethyl Ether
- Dowex 50W-X8 ion-exchange resin (H⁺ form)
- Aqueous Ammonia solution (2M)

Procedure:

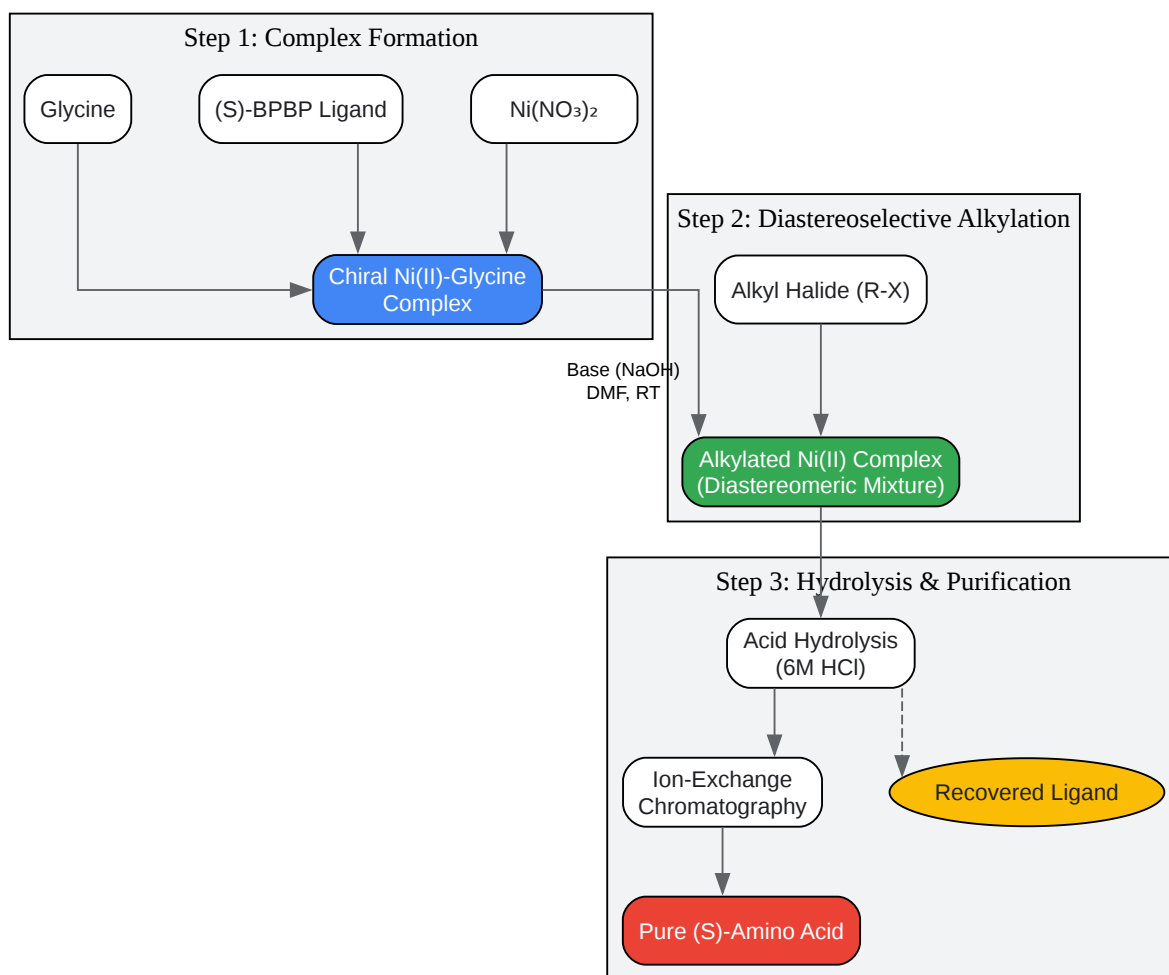
- The purified alkylated Ni(II) complex is suspended in 6M HCl.
- The mixture is heated at 100°C for 4-6 hours until the red color disappears and a precipitate of the chiral ligand hydrochloride forms.
- The mixture is cooled to room temperature, and the precipitated ligand hydrochloride is collected by filtration. The ligand can be recovered by neutralization and extraction.
- The aqueous filtrate, containing the amino acid hydrochloride and NiCl₂, is washed with diethyl ether to remove any remaining organic impurities.
- The aqueous solution is passed through a column of Dowex 50W-X8 resin. The column is washed with water to remove Ni(II) salts.
- The amino acid is eluted from the resin with 2M aqueous ammonia.

- The ammonia-containing fractions are collected and concentrated under reduced pressure to yield the pure, enantiomerically enriched non-proteinogenic α -amino acid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a non-proteinogenic amino acid using the chiral Ni(II) complex methodology.



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